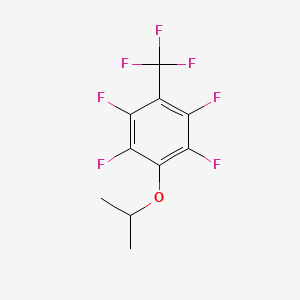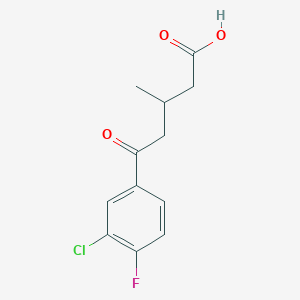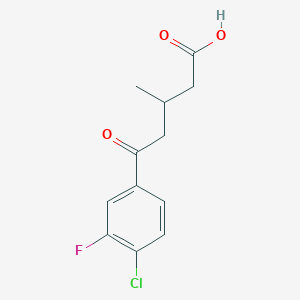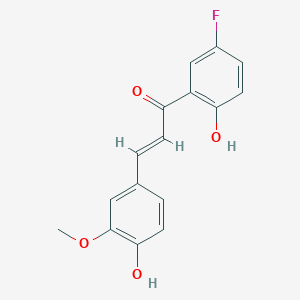
4-Isopropoxy-2,3,5,6-tetrafluorobenzotrifluoride
Übersicht
Beschreibung
4-Isopropoxy-2,3,5,6-tetrafluorobenzotrifluoride, often referred to as PIF, is a synthetic compound. It has the molecular formula C10H7F7O and a molecular weight of 276.15 g/mol . This compound has gained significant attention in the scientific community.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with four fluorine atoms and a trifluoromethyl group attached. An isopropoxy group is also attached to the benzene ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 276.15 g/mol . Additional physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Wissenschaftliche Forschungsanwendungen
Thermoelectric Materials
Research on polymer–inorganic thermoelectric (TE) nanocomposite materials highlights the potential of conducting polymers and their composites in creating low-cost, high-performance TE materials. These materials are promising for energy conversion processes due to their unique features such as low density, low thermal conductivity, and easy synthesis (Du et al., 2012).
Organic Thermoelectric Materials
Poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials have shown significant progress as organic TE materials. They possess inherent attributes like weight, size, and flexibility, making them suitable for military and niche applications. This advancement suggests the potential for developing novel TE materials using innovative compounds (Yue & Xu, 2012).
Antioxidant Evaluation
Isoxazolone derivatives, including those synthesized from reactions involving aromatic aldehydes and other compounds, show significant biological and medicinal properties. These derivatives have been evaluated for their antioxidant capabilities, indicating the potential for 4-Isopropoxy-2,3,5,6-tetrafluorobenzotrifluoride in similar applications (Laroum et al., 2019).
Enzymatic Function Studies
The study of p-hydroxybenzoate hydroxylase, a flavoprotein monooxygenase, has revealed insights into how enzyme cofactors and substrates interact to catalyze reactions. Understanding such mechanisms could inform the use of this compound in enzymatic or catalytic applications (Entsch et al., 2005).
Renewable Polymers
The use of renewable resources like 1,4:3,6-dianhydrohexitols in polymer synthesis demonstrates the potential for creating high-performance materials from non-petroleum-based monomers. This research suggests a pathway for incorporating compounds like this compound into new, sustainable polymer materials (Fenouillot et al., 2010).
Eigenschaften
IUPAC Name |
1,2,4,5-tetrafluoro-3-propan-2-yloxy-6-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F7O/c1-3(2)18-9-7(13)5(11)4(10(15,16)17)6(12)8(9)14/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZLWZSQIHHJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[4-(Ethylsulphonyl)-2-fluorophenyl]piperazine](/img/structure/B3043320.png)




![Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate](/img/structure/B3043328.png)

